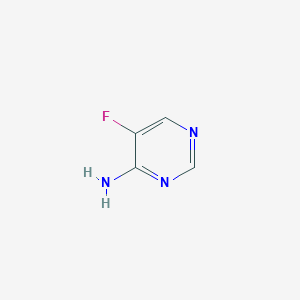

5-Fluoropyrimidin-4-amine

CAS No.: 811450-26-7

Cat. No.: VC2003556

Molecular Formula: C4H4FN3

Molecular Weight: 113.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 811450-26-7 |

|---|---|

| Molecular Formula | C4H4FN3 |

| Molecular Weight | 113.09 g/mol |

| IUPAC Name | 5-fluoropyrimidin-4-amine |

| Standard InChI | InChI=1S/C4H4FN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) |

| Standard InChI Key | PKZMNMQCFNJXEH-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NC=N1)N)F |

| Canonical SMILES | C1=C(C(=NC=N1)N)F |

Introduction

Chemical Structure and Properties

5-Fluoropyrimidin-4-amine is a heterocyclic compound consisting of a pyrimidine ring with fluorine substitution at position 5 and an amino group at position 4. Its structural features make it valuable in medicinal chemistry and pharmaceutical research.

Basic Properties

| Property | Value |

|---|---|

| Chemical Formula | C4H4FN3 |

| Molecular Weight | 113.09 g/mol |

| CAS Number | 811450-26-7 |

| IUPAC Name | 5-fluoropyrimidin-4-amine |

| Appearance | White to light yellow crystalline powder |

| European Community (EC) Number | 814-238-5 |

Physical Properties

While complete physical property data is limited in scientific literature, several predicted and experimental values have been documented:

| Property | Value |

|---|---|

| Melting Point | Not specifically reported for this compound |

| Solubility | Soluble in organic solvents like dimethylformamide |

| Storage Conditions | Keep in dark place, inert atmosphere, freezer storage below -20°C |

Synthesis Methods

Several methods for synthesizing 5-fluoropyrimidin-4-amine have been reported in the literature, with the most common approach involving nucleophilic substitution reactions.

Synthesis from 4-chloro-5-fluoropyrimidine

The most direct synthetic route involves the reaction of 4-chloro-5-fluoropyrimidine with ammonia:

A mixture of 4-chloro-5-fluoropyrimidine (200 mg, 1.509 mmol) and ammonia (3.3 ml, 45.3 mmol) in methanol (580 μl) is heated to 110°C in a microwave reactor for 30 minutes. After filtration and drying, 5-fluoro-4-pyrimidinamine is obtained as a white solid with a yield of 58% .

Alternative Synthesis Pathway

An alternative synthetic pathway utilizes potassium-(Z)-2-cyano-2-fluoroethenolate:

The reaction of formamidine hydrochloride (242 mg, 3.0 mmol) with potassium-(Z)-2-cyano-2-fluoroethenolate (188 mg, 1.5 mmol) in dry methanol under argon atmosphere, stirred for 16 hours at room temperature, yields 5-fluoropyrimidin-4-amine with 85% yield .

Spectroscopic Characterization

Comprehensive spectroscopic data is essential for confirming the structure and purity of 5-fluoropyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Data

| Spectrum Type | Chemical Shifts and Coupling Constants |

|---|---|

| ¹H-NMR (300 MHz, [D6]DMSO) | δ/ppm = 7.99 (d, 1H, J = 3.9 Hz, H-6), 7.11 (s, 2H, NH₂) |

| ¹³C-NMR (75 MHz, [D6]DMSO) | δ/ppm = 158.6 (d, J = 6.5 Hz, C-2), 153.4 (d, J = 10.9 Hz, C-4), 144.4 (d, J = 253.9 Hz, C-5), 139.5 (d, J = 17.0 Hz, C-6) |

| ¹⁹F-NMR (282 MHz, [D6]DMSO) | δ/ppm = –171.3 (d, J = 3.9 Hz) |

Mass Spectrometry Data

Mass spectrometry analysis shows:

Infrared Spectroscopy Data

IR (ATR): 𝜈̅ [cm⁻¹] = 3317, 2989, 2179, 1604, 1433, 1208, 774, 566

Applications in Research and Development

5-Fluoropyrimidin-4-amine has emerged as an important building block in various research areas, particularly in medicinal chemistry and pharmaceutical development.

Pharmaceutical Applications

The compound serves as a key intermediate in the synthesis of various biologically active molecules, including:

-

Potential kinase inhibitors, especially in the development of compounds targeting various protein kinases

-

Starting material for more complex fluorinated pyrimidine derivatives with potential therapeutic properties

Structural Modifications

Researchers have explored various structural modifications of 5-fluoropyrimidin-4-amine to develop compounds with enhanced biological activities:

| Position Modified | Types of Modifications | Potential Applications |

|---|---|---|

| 2-position | Introduction of alkyl, aryl, or heterocyclic groups | Kinase inhibitors, anticancer agents |

| 4-amino group | Acylation, alkylation | Improved pharmacokinetic properties |

| 5-fluoro group | Replacement with other halogens | Modified receptor binding profiles |

Related Compounds

Several structural analogs of 5-fluoropyrimidin-4-amine have been studied for their unique properties and applications.

Structural Variants

Comparative Properties

The addition or alteration of substituents significantly impacts the chemical and biological properties of these compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume